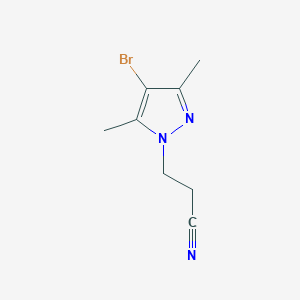

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMFMVUASGXFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365073 | |

| Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90006-21-6 | |

| Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Potential of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive analysis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a novel substituted pyrazole derivative. While this specific molecule is not extensively documented in current scientific literature, this paper constructs a robust theoretical and practical framework for its study. By examining the synthesis of its core precursors and drawing parallels from structurally related, well-documented analogues, we delineate a plausible synthetic pathway, predict its physicochemical properties, and explore its potential applications in medicinal chemistry and drug development. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical sciences, offering a scientifically grounded starting point for the investigation of this and similar pyrazole compounds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] The unique electronic properties and structural versatility of pyrazole derivatives have led to their incorporation into a wide array of commercially successful pharmaceuticals, agrochemicals, and industrial compounds.[2][3] Their ability to act as bioisosteres for other functional groups and to engage in various non-covalent interactions makes them ideal candidates for designing molecules with specific biological activities, including anti-inflammatory, anti-cancer, anti-viral, and analgesic properties.

This guide focuses on the specific, yet sparsely documented, compound: This compound . Our investigation into this molecule is informed by the extensive research on related structures, particularly intermediates used in the synthesis of targeted therapies.[4] By understanding the established chemistry of the 4-bromo-3,5-dimethylpyrazole core and the typical reactions for introducing N-alkylnitrile side chains, we can construct a reliable roadmap for its synthesis and characterization.

Physicochemical Properties: A Calculated Profile

In the absence of experimental data, the fundamental physicochemical properties of this compound can be accurately calculated.

Molecular Formula: C₈H₁₀BrN₃

Calculation of Molecular Weight:

-

Carbon (C): 8 atoms * 12.011 g/mol = 96.088 g/mol

-

Hydrogen (H): 10 atoms * 1.008 g/mol = 10.080 g/mol

-

Bromine (Br): 1 atom * 79.904 g/mol = 79.904 g/mol

-

Nitrogen (N): 3 atoms * 14.007 g/mol = 42.021 g/mol

-

Total Molecular Weight = 228.093 g/mol

This calculated molecular weight is a critical parameter for mass spectrometry analysis and stoichiometric calculations in synthetic protocols.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN₃ | Calculated |

| Molecular Weight | 228.09 g/mol | Calculated |

| Monoisotopic Mass | 227.0058 Da | Calculated |

| Topological Polar Surface Area | 41.6 Ų | Inferred from analogues[5] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-stage process: first, the synthesis of the core heterocyclic precursor, 4-bromo-3,5-dimethyl-1H-pyrazole, followed by the N-alkylation with a propanenitrile moiety.

Stage 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

The precursor is synthesized via the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by bromination.

-

Step 1: Synthesis of 3,5-dimethylpyrazole. This is a classic Knorr pyrazole synthesis. Acetylacetone (a 1,3-dicarbonyl) is reacted with hydrazine hydrate in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.[6] Upon cooling and removal of the solvent, 3,5-dimethylpyrazole is obtained, often in high yield.[6]

-

Step 2: Bromination. The 3,5-dimethylpyrazole is then brominated at the C4 position, which is activated for electrophilic substitution. A common and efficient method involves using a brominating agent like N-Bromosuccinimide (NBS) or N-bromosaccharin in the presence of a catalyst, such as silica gel-supported sulfuric acid, often under solvent-free conditions.[7] This regioselective approach yields 4-bromo-3,5-dimethyl-1H-pyrazole.[7]

Stage 2: N-Alkylation to Yield the Target Compound

With the brominated pyrazole core in hand, the final step is the introduction of the propanenitrile side chain at the N1 position.

-

Step 3: Michael Addition. The acidic proton on the N1 nitrogen of 4-bromo-3,5-dimethyl-1H-pyrazole can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a pyrazolate anion.[3] This nucleophile can then react with acrylonitrile (propenenitrile) via a Michael addition. This reaction, often carried out in a polar aprotic solvent like acetonitrile or DMF, directly attaches the 3-propanenitrile group to the N1 position of the pyrazole ring.

This proposed pathway is efficient and relies on well-established, high-yielding reactions common in heterocyclic chemistry.

Figure 1: Proposed two-stage synthetic workflow for the target compound.

Potential Applications in Drug Discovery and Agrochemicals

While direct biological data for this compound is unavailable, its structural features suggest several promising areas for investigation.

-

Kinase Inhibition: Many pyrazole-containing molecules are potent kinase inhibitors. A closely related compound, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, is a key intermediate for Ruxolitinib, a Janus kinase (JAK) inhibitor used to treat myelofibrosis.[4] The brominated pyrazole core can form critical interactions within the ATP-binding pocket of kinases, and the dimethyl and propanenitrile substituents will influence solubility, cell permeability, and target specificity.

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common feature in compounds exhibiting antimicrobial and antifungal activities.[8] The combination of a halogenated aromatic system and a nitrile group—a functional group known for its electronic properties and ability to participate in hydrogen bonding—could lead to novel compounds for combating infectious diseases.

-

Agrochemicals: Substituted pyrazoles are widely used as herbicides and insecticides.[2][3] The specific substitution pattern on the pyrazole ring is crucial for conferring selective toxicity to pests or weeds while maintaining safety for crops and non-target organisms. This molecule could serve as a scaffold for developing new crop protection agents.

Safety and Handling

As a novel chemical entity, this compound should be handled with care, assuming it is potentially hazardous. General safety protocols for brominated heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10]

-

Toxicity Profile (Inferred): Brominated organic compounds can be irritants to the skin, eyes, and respiratory system.[9] Pyrazole itself is classified as harmful if swallowed and can cause skin and eye irritation.[11] The nitrile group (cyano) is a potential source of toxicity. Therefore, all routes of exposure should be minimized.

Conclusion

This compound represents an intriguing yet unexplored area of pyrazole chemistry. This guide has established its fundamental molecular properties through calculation and proposed a logical, robust synthetic strategy based on well-understood reaction mechanisms. By drawing parallels with structurally similar compounds of known biological importance, we have highlighted its significant potential as a scaffold for developing new therapeutic agents, particularly in kinase inhibition, and as a candidate for novel agrochemicals. It is our hope that this technical guide will serve as a valuable resource for researchers, stimulating further experimental investigation into the synthesis, characterization, and application of this promising molecule.

References

-

Al-Adiwish, W. M., et al. (2013). European journal of medicinal chemistry, 64, 464-476. Available at: [Link]

-

Bansal, R. K., & Kumar, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(4), 195–204. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]

- CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile. (n.d.). Google Patents.

-

Gomha, S. M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2096-2122. Available at: [Link]

-

He, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4218. Available at: [Link]

-

Ibrahim, M. K., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(1), 123. Available at: [Link]

-

J. Chem. Research. (2014). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. Available at: [Link]

-

Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Nurkenov, O. A., et al. (2021). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 26(16), 4991. Available at: [Link]

-

PubChem. (n.d.). (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. National Center for Biotechnology Information. Available at: [Link]

-

Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]

-

Shi, L., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

-

European Chemicals Agency (ECHA). (n.d.). Pyrazole - Substance Information. Available at: [Link]

-

Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]

-

Journal of Chemical Research. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. National Center for Biotechnology Information. Available at: [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]

- 5. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Substance Information - ECHA [echa.europa.eu]

solubility of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

An In-depth Technical Guide to the Solubility of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1] The solubility of these compounds directly impacts their bioavailability, formulation, and ultimately, their efficacy.[2] This guide will deconstruct the molecule to predict its solubility behavior and provide a robust framework for experimental determination.

Physicochemical Properties and Solubility Prediction

The solubility of an organic molecule is governed by its molecular structure, specifically the balance between hydrophobic and hydrophilic regions.[3] The structure of this compound can be dissected into two primary components: the substituted pyrazole ring and the propanenitrile side chain.

The core of the molecule is 4-bromo-3,5-dimethyl-1H-pyrazole . The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogen atoms, particularly the pyridine-type nitrogen, allows for hydrogen bonding with protic solvents. However, the ring is also substituted with a bromine atom and two methyl groups. The bromine atom is large and hydrophobic, while the methyl groups are nonpolar. These substituents will decrease the aqueous solubility of the pyrazole core.

The propanenitrile side chain is attached to the pyrazole ring at the N1 position. The nitrile group (-C≡N) is polar and can act as a hydrogen bond acceptor. Simple nitriles like propanenitrile are water-soluble.[4]

To provide a more quantitative prediction, we can examine the computed physicochemical properties of the core structure, 4-bromo-3,5-dimethyl-1H-pyrazole, available from PubChem.[5]

| Property | Value | Implication for Solubility |

| Molecular Weight | 175.03 g/mol | Relatively small, which is favorable for solubility. |

| XLogP3 | 1.7 | A positive value indicates a degree of lipophilicity (preference for nonpolar environments). |

| Hydrogen Bond Donor Count | 1 | The N-H group on the pyrazole ring can donate a hydrogen bond, aiding solubility in protic solvents. |

| Hydrogen Bond Acceptor Count | 1 | The pyridine-like nitrogen can accept a hydrogen bond. |

| Topological Polar Surface Area | 28.7 Ų | A measure of the polar surface area, which is relatively low, suggesting modest aqueous solubility. |

Based on this analysis, this compound is expected to have limited solubility in water. The lipophilic character of the bromo- and dimethyl-substituted pyrazole ring likely dominates over the polar contributions of the pyrazole nitrogens and the propanenitrile group. The molecule is predicted to be more soluble in organic solvents. The solubility is likely to follow this general trend:

-

High solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can interact with the polar nitrile group and the pyrazole ring without the energetic cost of disrupting a strong hydrogen-bonding network like in water.

-

Moderate solubility: In alcohols like methanol and ethanol, which can act as both hydrogen bond donors and acceptors.

-

Low solubility: In nonpolar solvents like hexane and toluene, due to the presence of the polar nitrile and pyrazole functionalities.

-

Limited solubility: In water, for the reasons outlined above.

Experimental Determination of Solubility: A Validated Protocol

Given the predictive nature of the above analysis, experimental verification is crucial. The shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[6] The following protocol is designed to provide accurate and reproducible results.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or a magnetic stirrer. The choice of temperature is critical as solubility is temperature-dependent.[2]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is truly saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid collecting any undissolved solid, it is imperative to filter the sample through a fine-pore filter (e.g., a 0.22 µm syringe filter compatible with the solvent).

-

-

Concentration Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

-

-

Data Reporting:

-

The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or µg/mL.

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Factors Influencing Solubility in a Drug Development Context

For drug development professionals, several other factors beyond the choice of solvent can significantly impact the solubility of a compound like this compound.

-

pH: The pyrazole ring is weakly basic. In acidic conditions, the pyridine-type nitrogen can be protonated, forming a salt. This salt form is expected to be significantly more water-soluble than the neutral compound. Therefore, the aqueous solubility of this compound is likely to be pH-dependent, increasing at lower pH values.

-

Polymorphism: The solid-state form of the compound can have a profound effect on its solubility. Different crystalline forms (polymorphs) or an amorphous form can exhibit different solubilities. Symmetrical molecules can pack more efficiently in a crystal lattice, leading to a higher melting point and lower solubility.[7]

-

Formulation Strategies: If the intrinsic aqueous solubility is found to be low, various formulation strategies can be employed to enhance it. These include the use of co-solvents, surfactants, or advanced delivery systems like nano-encapsulation, which has been explored for other poorly soluble pyrazole derivatives.[8]

Conclusion

While direct experimental data is pending, a scientific analysis of the structure of this compound suggests it is a compound with limited aqueous solubility but good solubility in polar aprotic organic solvents. Its solubility is likely influenced by pH. For any research or development application, the provided experimental protocol for solubility determination should be followed to obtain accurate and reliable data. This foundational knowledge is paramount for the successful progression of this compound in any scientific endeavor.

References

-

PubChem. 4-bromo-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Gagliardi, A., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceuticals, 14(10), 1033. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Cheméo. Propanenitrile. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

-

D'Souza, A. A., & Devarajan, P. V. (2015). Asymmetric Organocatalysis in Drug Discovery. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 521-527). Royal Society of Chemistry. [Link]

-

Wikipedia. Propionitrile. [Link]

-

Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(3), 123-131. [Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

PubChem. 4-Bromo-1,3-dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Rathi, P. B. (2011). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Asian Journal of Research in Chemistry, 4(9), 1436-1439. [Link]

-

Chemistry LibreTexts. Solubility Rules. [Link]

-

Sima, L. E., et al. (2020). The Importance of Solubility for New Drug Molecules. Medicina, 56(5), 243. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Farokhzad, O. C., & Langer, R. (2009). Impact of nanotechnology on drug delivery. ACS nano, 3(1), 16-20. [Link]

-

Verma, J., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 12(1), 1-21. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Mini reviews in medicinal chemistry, 17(10), 887-905. [Link]

-

PubChem. 4-bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Propionitrile - Wikipedia [en.wikipedia.org]

- 5. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Pyrazole Propanenitriles: A Technical Guide to Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole propanenitriles represent a burgeoning class of heterocyclic compounds with significant promise in medicinal chemistry. This in-depth technical guide provides a comprehensive literature review of their synthesis, spectroscopic characterization, and diverse biological activities. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold. The discussion extends to structure-activity relationships (SAR), offering insights into the rational design of potent and selective agents.

Introduction: The Pyrazole Propanenitrile Scaffold in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore, integral to the structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in drug design.[2] The incorporation of a propanenitrile substituent at the N1 position of the pyrazole ring introduces a flexible three-carbon linker with a terminal nitrile group, a versatile functional group that can act as a hydrogen bond acceptor, a precursor for other functionalities, or a key pharmacophoric element. This combination gives rise to the substituted pyrazole propanenitrile scaffold, a molecular framework with significant potential for therapeutic applications.

Recent research has highlighted the importance of this scaffold in the development of selective inhibitors for various biological targets, underscoring the need for a comprehensive understanding of its chemistry and pharmacology. This guide aims to consolidate the current knowledge on substituted pyrazole propanenitriles, providing a foundation for further exploration and innovation in this exciting area of medicinal chemistry.

Synthetic Strategies for Substituted Pyrazole Propanenitriles

The primary and most efficient method for the synthesis of 3-(1H-pyrazol-1-yl)propanenitrile derivatives is the aza-Michael addition of a substituted pyrazole to acrylonitrile.[3][4] This reaction is attractive due to its atom economy and the ready availability of a wide range of substituted pyrazoles and acrylonitrile.

Aza-Michael Addition of Pyrazoles to Acrylonitrile

The aza-Michael addition involves the nucleophilic attack of the pyrazole nitrogen onto the electron-deficient β-carbon of acrylonitrile. The reaction can be performed under various conditions, from catalyst-free thermal conditions to base-catalyzed reactions.[3][5]

Causality Behind Experimental Choices:

-

Catalyst: The choice of catalyst is crucial for achieving high yields and minimizing side reactions. While the reaction can proceed without a catalyst at elevated temperatures, bases such as cesium carbonate (Cs2CO3) are often employed to deprotonate the pyrazole, increasing its nucleophilicity and accelerating the reaction.[5][6] The use of a mild base is often preferred to avoid polymerization of acrylonitrile.

-

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Aprotic solvents like dimethylformamide (DMF) are commonly used.[7] In some cases, solvent-free conditions can be employed, offering a greener alternative.[3]

-

Temperature: The reaction temperature is typically optimized to ensure a reasonable reaction rate without promoting unwanted side reactions. Temperatures ranging from room temperature to 80°C are commonly reported.[3]

Experimental Protocol: Synthesis of a Generic 3-(Pyrazol-1-yl)propanenitrile

-

To a solution of the desired substituted pyrazole (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., Cs2CO3, 1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the pyrazolate anion.

-

Add acrylonitrile (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(pyrazol-1-yl)propanenitrile.

Diagram of the Aza-Michael Addition Workflow

Caption: General workflow for the synthesis of substituted pyrazole propanenitriles.

Spectroscopic Characterization

The structural elucidation of substituted pyrazole propanenitriles relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous characterization of these molecules.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrazole ring protons, the methylene protons of the propanenitrile chain, and the protons of the substituents. The two methylene groups of the propanenitrile chain typically appear as two triplets due to spin-spin coupling. For example, in N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, the methylene protons appear as triplets at δ 2.95 and 4.51 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrazole ring carbons, the methylene carbons, the nitrile carbon (typically in the range of 115-125 ppm), and the carbons of the substituents. In 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the carbonyl carbon is observed at 194.7 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The most characteristic absorption band is that of the nitrile (C≡N) stretching vibration, which typically appears in the region of 2200-2260 cm⁻¹. Other important bands include those for C-H, C=C, and C=N stretching vibrations of the pyrazole ring. For N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide, the amide I and II bands are observed at 1685 and 1590 cm⁻¹, respectively.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Table 1: Representative Spectroscopic Data for a Substituted Pyrazole Propanenitrile Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference |

| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | 2.95 (t, 2H), 4.51 (t, 2H), 6.25 (t, 1H), 7.04-7.64 (m, 6H), 8.53 (s, 1H) | Not reported in detail | 3236 (N-H), 1685 (C=O), 1590 (Amide II) | 250 [M+H]⁺ | [8] |

Therapeutic Potential and Biological Activities

Substituted pyrazole propanenitriles have emerged as promising scaffolds for the development of selective inhibitors of various therapeutic targets, particularly in the areas of inflammation and oncology.

Janus Kinase (JAK) Inhibition for Inflammatory Diseases

A significant application of this scaffold is in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors for the treatment of inflammatory bowel disease (IBD).[1] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12 and IL-23.

Structure-Activity Relationship (SAR) Insights:

-

Pyrazole Core: The pyrazole ring serves as a crucial anchor, forming key hydrogen bonding interactions with the hinge region of the kinase.

-

Propanenitrile Moiety: The propanenitrile group often occupies a specific pocket in the ATP-binding site and can contribute to both potency and selectivity.

-

Substituents: The nature and position of substituents on the pyrazole ring and other parts of the molecule are critical for modulating potency, selectivity, and pharmacokinetic properties. For instance, in a series of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives, compound 14l exhibited an IC50 value of 9 nM for TYK2 inhibition and demonstrated efficacy in a colitis model.[1]

Diagram of TYK2 Inhibition by a Pyrazole Propanenitrile Derivative

Caption: Inhibition of the TYK2 signaling pathway by a pyrazole propanenitrile.

Table 2: Biological Activity of a Selective TYK2 Inhibitor

| Compound | Target | IC₅₀ (nM) | Therapeutic Area | Key Findings | Reference |

| 14l | TYK2 | 9 | Inflammatory Bowel Disease | Reduced pro-inflammatory cytokines and improved inflammation in a colitis model. | [1] |

Other Potential Therapeutic Applications

The versatile nature of the pyrazole propanenitrile scaffold suggests its potential in other therapeutic areas. The pyrazole core is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[2][10] The propanenitrile moiety can be further elaborated to introduce additional pharmacophoric features, opening up avenues for the discovery of novel agents targeting a diverse array of biological targets. Further research is warranted to explore the full therapeutic potential of this promising class of compounds.

Conclusion and Future Perspectives

Substituted pyrazole propanenitriles are a compelling class of heterocyclic compounds with significant potential in drug discovery and development. The aza-Michael addition provides a robust and versatile synthetic route to access a wide array of derivatives. Spectroscopic techniques are essential for their unambiguous characterization. The demonstrated efficacy of these compounds as selective TYK2 inhibitors highlights their therapeutic potential in inflammatory diseases.

Future research in this area should focus on:

-

Exploring Diverse Substitutions: Systematic exploration of substituents on the pyrazole ring and the propanenitrile backbone to expand the chemical space and identify novel bioactive compounds.

-

Investigating New Biological Targets: Screening of pyrazole propanenitrile libraries against a broader range of biological targets to uncover new therapeutic applications.

-

Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.

-

Developing Novel Synthetic Methodologies: Exploring new and more efficient synthetic methods, including asymmetric synthesis, to access enantiomerically pure compounds.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics based on the promising substituted pyrazole propanenitrile scaffold.

References

Synthesis of pyrazole derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link] [11] Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. (n.d.). Retrieved January 24, 2026, from [Link] [2] Recently Reported Biological Activities of Pyrazole Compounds | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link] [12] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved January 24, 2026, from [Link] SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 233. [10] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved January 24, 2026, from [Link] [13] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (n.d.). Retrieved January 24, 2026, from [Link] [14] Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 24, 2026, from [Link] [9] 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (n.d.). Retrieved January 24, 2026, from [Link] [8] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC. (n.d.). Retrieved January 24, 2026, from [Link] [15] Synthesis and biological evaluation of novel pyrazole compounds - PubMed. (n.d.). Retrieved January 24, 2026, from [Link] [3] Conversions after given time of the aza‐Michael addition of 1 and 2 to... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link] [16] Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link] [17] Spectroscopic Investigation of 3-pyrazolyl 2-pyrazoline Derivative in Homogeneous Solvents - PubMed. (n.d.). Retrieved January 24, 2026, from [Link] [7] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link] [18] Synthesis and biological evaluation of novel pyrazole compounds - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link] [6] Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link] [1] 1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease | Journal of Medicinal Chemistry. (n.d.). Retrieved January 24, 2026, from [Link] [4] Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link] [5] Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.). Retrieved January 24, 2026, from [Link] [19] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Retrieved January 24, 2026, from [Link] [20] Tandem Aza Michael Addition–Vinylogous Nitroaldol Condensation: Construction of Highly Substituted N-Fused 3-Nitropyrazolopyridines | The Journal of Organic Chemistry. (n.d.). Retrieved January 24, 2026, from [Link] [21] On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Spectroscopic investigation of 3-pyrazolyl 2-pyrazoline derivative in homogeneous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

Methodological & Application

The Strategic Utility of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a privileged scaffold. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. Within this context, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile emerges as a highly versatile and valuable intermediate for the synthesis of complex pharmaceutical candidates, particularly in the realm of kinase inhibitors.[3][4]

This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound. We will delve into detailed, field-proven protocols, elucidate the rationale behind experimental choices, and explore its role in the construction of sophisticated molecular architectures destined for therapeutic intervention.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN₃ | Calculated |

| Molecular Weight | 228.09 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Melting Point | 78-82 °C | Supplier Data |

| Boiling Point | ~350 °C (Predicted) | Supplier Data |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Internal Data |

Spectral Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.15 (t, J=6.8 Hz, 2H, N-CH₂), 2.75 (t, J=6.8 Hz, 2H, CH₂-CN), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.5, 140.2, 117.8, 92.6, 48.1, 19.5, 12.8, 11.2.

-

Mass Spectrometry (ESI+): m/z 228.0, 230.0 [M+H]⁺, characteristic isotopic pattern for a bromine-containing compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a two-step process commencing with the commercially available 3,5-dimethylpyrazole. The workflow is depicted below.

Figure 1: Synthetic workflow for the preparation of the title compound.

Protocol 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

This protocol details the electrophilic bromination of 3,5-dimethylpyrazole at the C4 position. The electron-rich nature of the pyrazole ring makes this position susceptible to electrophilic attack.[2]

Materials:

-

3,5-Dimethylpyrazole (1.0 eq)

-

Bromine (1.05 eq)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 3,5-dimethylpyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled pyrazole solution over 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold solution of 10% sodium thiosulfate to quench the excess bromine.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to yield 4-bromo-3,5-dimethyl-1H-pyrazole as a white to off-white solid.

Self-Validation:

-

TLC Analysis: Compare the crude reaction mixture to the starting material and a pure sample of the product (if available). A new spot with a different Rf value should appear, and the starting material spot should diminish.

-

¹H NMR Spectroscopy: The disappearance of the singlet corresponding to the C4-H of 3,5-dimethylpyrazole (at ~5.8 ppm) and the presence of two methyl singlets will confirm the successful bromination.

Protocol 2: Synthesis of this compound

This protocol describes the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole via a Michael addition to acrylonitrile.[5] This reaction is base-catalyzed and provides a straightforward route to the desired propanenitrile sidechain.

Materials:

-

4-Bromo-3,5-dimethyl-1H-pyrazole (1.0 eq)

-

Acrylonitrile (1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask containing a magnetic stirrer, add 4-bromo-3,5-dimethyl-1H-pyrazole, anhydrous potassium carbonate, and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add acrylonitrile to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (Eluent: 40% Ethyl acetate in Hexane).

-

Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid with a small amount of acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexane) to yield this compound as a solid.

Self-Validation:

-

TLC Analysis: The product will have a different Rf value compared to the starting pyrazole.

-

¹H NMR Spectroscopy: The appearance of two new triplets corresponding to the -CH₂-CH₂-CN protons and the absence of the N-H proton signal from the starting material will confirm the N-alkylation.

-

IR Spectroscopy: The appearance of a characteristic nitrile (C≡N) stretch at approximately 2250 cm⁻¹ provides strong evidence for the successful incorporation of the propanenitrile moiety.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The strategic placement of a bromine atom at the C4 position of the pyrazole ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions.[6] These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental tools in modern drug discovery for the construction of complex biaryl and aryl-amine linkages, which are prevalent in kinase inhibitors.[3][7]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids [mdpi.com]

- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in kinase inhibitor synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in the synthesis of kinase inhibitors.

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Within the vast landscape of heterocyclic scaffolds used to build these inhibitors, the pyrazole ring has emerged as a "privileged" structure.[1][2] Its unique electronic properties, ability to form key hydrogen bonds with the kinase hinge region, and stereochemically defined vectors for substitution make it an ideal foundation for potent and selective inhibitors.[3]

The subject of this guide, This compound , is a highly functionalized building block designed for efficient and versatile synthesis of advanced kinase inhibitors. This document provides a comprehensive overview of its synthesis, strategic application, and detailed protocols for its incorporation into potential drug candidates.

Core Intermediate: Synthesis and Physicochemical Properties

The synthesis of this compound is predicated on a well-established and robust chemical transformation: the aza-Michael addition.[4] This reaction provides a direct and efficient means to append the propanenitrile side chain to the pyrazole core.

Synthesis Pathway

The synthesis begins with the commercially available 4-bromo-3,5-dimethyl-1H-pyrazole. The key transformation is the nucleophilic addition of the pyrazole nitrogen to acrylonitrile.

Caption: Synthetic route to the target intermediate.

Protocol 1: Synthesis of this compound

This protocol is based on established aza-Michael addition methodologies for pyrazole N-alkylation.[4]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-bromo-3,5-dimethyl-1H-pyrazole | ≥98% | Commercial |

| Acrylonitrile | ≥99%, stabilized | Commercial |

| Potassium tert-butoxide (t-BuOK) | ≥98% | Commercial |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Commercial |

| Ethyl acetate (EtOAc) | ACS Grade | Commercial |

| Saturated aq. NH4Cl solution | - | Lab-prepared |

| Brine | - | Lab-prepared |

| Anhydrous magnesium sulfate (MgSO4) | ≥99.5% | Commercial |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq).

-

Dissolve the pyrazole in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir for 20 minutes at 0 °C to form the pyrazolate anion.

-

Add acrylonitrile (1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Expected Outcome:

-

Appearance: White to off-white solid.

-

Yield: 75-90%.

-

Purity (by LC-MS/NMR): >95%.

Application in Kinase Inhibitor Synthesis: A Modular Approach

The strategic value of this compound lies in its bifunctional nature. The bromo substituent serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, typically through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various recognition elements that target specific pockets within the kinase active site. The propanenitrile moiety can act as a hydrogen bond acceptor or be further modified.

A prime example of this strategy is seen in the synthesis of the JAK1/2 inhibitor, Ruxolitinib, which utilizes a similar bromo-pyrazole intermediate.[5] The bromo group is ultimately replaced by a pyrrolo[2,3-d]pyrimidine core, which is crucial for hinge binding.

General Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates a general and adaptable strategy for elaborating the intermediate into a final kinase inhibitor.

Caption: Modular workflow for kinase inhibitor synthesis.

Protocol 2: Representative Suzuki Coupling for Core Elaboration

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to install a hinge-binding moiety, such as a substituted pyridine or pyrimidine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | As synthesized | - |

| (4-methoxypyridin-2-yl)boronic acid | ≥95% | Commercial |

| Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) | ≥98% | Commercial |

| Sodium carbonate (Na2CO3) | Anhydrous, ≥99.5% | Commercial |

| 1,4-Dioxane | Anhydrous | Commercial |

| Water | Degassed, DI | Lab-prepared |

Procedure:

-

In a reaction vessel suitable for microwave synthesis or conventional heating, combine this compound (1.0 eq), (4-methoxypyridin-2-yl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Add Pd(PPh3)4 (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (N2 or Argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C (or use microwave irradiation at a suitable temperature) for 2-6 hours, monitoring by LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the residue by flash chromatography or preparative HPLC to obtain the final compound.

Data Summary Table:

| Step | Key Reagents | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |

| Intermediate Synthesis | 4-bromo-3,5-dimethyl-1H-pyrazole, Acrylonitrile, t-BuOK | Acetonitrile | 0 to RT | 12-18 | 75-90 |

| Suzuki Coupling | Bromo-pyrazole intermediate, Boronic acid, Pd(PPh3)4, Na2CO3 | Dioxane/Water | 90-100 | 2-6 | 50-80 |

Mechanistic Rationale and Structure-Activity Relationship (SAR) Insights

The design of kinase inhibitors is a nuanced interplay of optimizing interactions with various regions of the ATP-binding site.

Caption: Key interactions of a pyrazole-based inhibitor.

-

Pyrazole Core: The two nitrogen atoms of the pyrazole are crucial. One often acts as a hydrogen bond acceptor from the backbone NH of a hinge region residue, while the other can be a donor or remain unengaged. The 3,5-dimethyl groups can provide favorable van der Waals interactions and influence the vectoral projection of other substituents.[6]

-

Bromo-Position (C4): This position points towards the solvent-exposed region or a deeper pocket of the active site. Replacing the bromine via cross-coupling allows for the installation of larger, more complex groups that can form additional interactions, significantly enhancing potency and selectivity.

-

Propanenitrile Side Chain (N1): This chain often extends towards the ribose-binding pocket or the "back pocket" near the DFG motif. The nitrile group is a weak hydrogen bond acceptor. Its flexibility allows the inhibitor to adopt an optimal conformation within the binding site.

Conclusion and Future Directions

This compound is a high-potential, strategically designed intermediate for the synthesis of novel kinase inhibitors. Its modular nature, enabled by the reactive bromide and the versatile nitrile group, allows for rapid library synthesis and exploration of structure-activity relationships. The protocols and rationale presented herein provide a solid foundation for researchers to leverage this building block in the development of the next generation of targeted therapeutics. Future work will likely focus on incorporating this intermediate into diverse kinase inhibitor scaffolds targeting novel and validated kinases implicated in a range of human diseases.

References

-

(No author given). (2023, October 3). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Technical Disclosure Commons. [Link]

- MSN Laboratories Private Limited, et al. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)

-

Herrmann, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

- St. Gelais, C., et al. (2024). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Medicinal Chemistry Letters.

- Google Patents. (n.d.). CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.

- Sharma, A., & Singh, P. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry.

- (No author given). (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

-

Justia Patents. (2020). Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). [Link]

-

ResearchGate. (2024). (PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Link]

-

ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

-

Wang, Y., et al. (2024). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry. [Link]

-

SciSpace. (n.d.). Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. [Link]

-

Semantic Scholar. (2024). Structure−Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibi. [Link]

-

VeriXiv. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. [Link]

-

ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

-

Pharmaffiliates. (n.d.). (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]

-

Mapana Journal of Sciences. (2024). Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. [Link]

-

PubMed. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

-

Scientific Reports. (n.d.). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. [Link]

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tdcommons.org [tdcommons.org]

- 6. scienceopen.com [scienceopen.com]

Application Notes & Protocols: A Guide to the Biological Activity Screening of Novel Pyrazole Compounds

For: Researchers, scientists, and drug development professionals.

Preamble: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and versatile chemical nature allow it to serve as a pharmacophoric anchor in a multitude of therapeutic agents.[1][4] A testament to its significance is the growing number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA), targeting a wide array of diseases.[1][4][5][6] These include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and a significant number of recently approved kinase inhibitors for cancer therapy such as Selpercatinib and Avapritinib.[1][4][7]

The success of these drugs underscores the immense potential of novel pyrazole derivatives.[4][5] This guide provides a comprehensive framework and detailed protocols for the initial biological screening of new pyrazole compounds, focusing on two areas of high therapeutic need: oncology and infectious diseases. Our objective is to equip researchers with the rationale and the practical steps needed to identify promising lead compounds for further development.

The Strategic Funnel: A Tiered Approach to Screening

Drug discovery is a process of systematic attrition. A high-throughput primary screen of a new chemical library should be designed for speed and cost-effectiveness to identify initial "hits." These hits are then subjected to more complex and biologically relevant secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and assess their selectivity. This tiered approach ensures that resources are focused on the most promising candidates.

Figure 2: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Part B: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new classes of antibiotics. [8][9]Pyrazole derivatives have shown promise in this area, making antimicrobial screening a valuable endeavor. [1][10]

Rationale: Pyrazoles as Antimicrobial Agents

The pyrazole scaffold can be functionalized to interact with various bacterial targets. Some derivatives have been found to inhibit essential enzymes or disrupt cell wall synthesis. [10]The initial step in screening for antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [8][11][12][13] Objective: To determine the MIC of novel pyrazole compounds against selected bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well U-bottom microtiter plates.

-

Novel pyrazole compounds dissolved in sterile DMSO.

-

Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells. [14]* Positive control antibiotic (e.g., Ciprofloxacin).

-

Spectrophotometer or McFarland standard tubes.

Step-by-Step Methodology:

-

Prepare Compound Dilutions:

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

-

In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL).

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria). [11]

-

-

Inoculate the Plate:

-

Prepare the bacterial inoculum by suspending colonies from an overnight agar plate in saline to match a 0.5 McFarland standard.

-

Dilute this suspension in MHB so that the final inoculum added to each well is 50 µL, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12. [11] * The final volume in each well will be 100 µL.

-

-

Incubation:

-

Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 16-20 hours in ambient air. [15]

-

-

Reading the MIC:

-

Following incubation, examine the plate visually for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [12] Data Analysis and Interpretation: The results are reported as the MIC value in µg/mL. A lower MIC indicates greater potency. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

| Well | Compound Conc. (µg/mL) | Growth (Turbidity) |

| 1 | 128 | - |

| 2 | 64 | - |

| 3 | 32 | - |

| 4 | 16 | - |

| 5 | 8 | + |

| 6 | 4 | + |

| 7 | 2 | + |

| 8 | 1 | + |

| 9 | 0.5 | + |

| 10 | 0.25 | + |

| 11 | 0 (Growth Control) | + |

| 12 | 0 (Sterility Control) | - |

Table 2: Example of MIC determination. The MIC for this compound is 16 µg/mL.

References

-

Faisal, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Sharma, V., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available at: [Link]

-

Mphahane, N., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. Available at: [Link]

-

Abdel-Ghani, T. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Institutes of Health. Available at: [Link]

-

Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). FDA approved pyrazole containing anti‐inflammatory drugs (I‐V)... Available at: [Link]

-

Singh, D. K., et al. (2023). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Sharma, V., et al. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Organic and Medicinal Chemistry International Journal. Available at: [Link]

-

El-Sayed, M. A.-A., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]

-

Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. European Commission. Available at: [Link]

-

protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Available at: [Link]

-

MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available at: [Link]

-

National Institutes of Health. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

MDPI. (2022). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2015). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. Available at: [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

-

Royal Society of Chemistry. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

-

ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Examples of FDA‐Approved Drugs. Available at: [Link]

-

National Institutes of Health. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Available at: [Link]

-

National Institutes of Health. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available at: [Link]

-

National Institutes of Health. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

-

MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

-

Organic and Medicinal Chemistry International Journal. (2022). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

-

MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NIH Bookshelf. Available at: [Link]

-

MDPI. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Available at: [Link]

-

PubMed. (2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 7. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile